Whitepaper: 3-Bromoimidazo[1,2-b]pyridazine Hydrobromide in Targeted Kinase Inhibitor Discovery
Whitepaper: 3-Bromoimidazo[1,2-b]pyridazine Hydrobromide in Targeted Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern targeted therapeutics, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. As a Senior Application Scientist, I frequently utilize 3-Bromoimidazo[1,2-b]pyridazine hydrobromide (CAS: 18087-74-6) [1] and its free base counterpart (CAS: 18087-73-5) [2] as foundational building blocks. This technical guide explores the physicochemical dynamics, mechanistic utility, and self-validating synthetic protocols required to successfully deploy this compound in drug discovery workflows, specifically for targeting kinases such as BTK, TAK1, and CDK12/13[3][4].
Physicochemical Profile & Structural Dynamics
The choice between the free base and the hydrobromide salt is a critical first step in any synthetic campaign. The hydrobromide salt (CAS: 18087-74-6) is highly preferred for long-term storage and handling due to its enhanced crystalline stability and resistance to oxidative degradation[1]. However, the free base (CAS: 18087-73-5) is the active participant in downstream organometallic cross-coupling reactions[2][5].
Quantitative Chemical Properties
| Property | Free Base | Hydrobromide Salt |
| Chemical Name | 3-Bromoimidazo[1,2-b]pyridazine | 3-Bromoimidazo[1,2-b]pyridazine hydrobromide |
| CAS Number | 18087-73-5[2] | 18087-74-6[1] |
| Molecular Formula | C₆H₄BrN₃ | C₆H₄BrN₃·HBr[1] |
| Molecular Weight | 198.02 g/mol [2] | 278.93 g/mol [1] |
| SMILES | c1nc2n(c1Br)nccc2 | c1nc2n(c1Br)nccc2.Br |
| Physical State | White to Light Yellow Solid[2] | Crystalline Powder[1] |
| Typical Purity | >98.0% (GC)[2] | >98.0% (HPLC) |
Mechanistic Role in Kinase Inhibition
The imidazo[1,2-b]pyridazine core functions as a highly effective bioisostere for purine. When designing kinase inhibitors, the nitrogen atoms (N1 and N2) of the pyridazine ring act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase "hinge" region (e.g., Met477 in BTK or Met318 in TAK1)[3].
The bromine atom at the C3 position is strategically placed. It serves as an orthogonal reactive handle for extending the molecule into the hydrophobic pocket adjacent to the ATP-binding site. By replacing the bromine via cross-coupling, researchers have successfully developed nanomolar inhibitors for Bruton's Tyrosine Kinase (BTK)[3], Transforming Growth Factor-β Activated Kinase 1 (TAK1), and Cyclin-Dependent Kinases 12/13 (CDK12/13)[4].
BTK signaling pathway targeted by imidazo[1,2-b]pyridazine-derived inhibitors.
Synthetic Methodologies & Self-Validating Protocols
To leverage this building block, the C3-bromine is typically substituted via Palladium-catalyzed Sonogashira or Suzuki cross-coupling. This methodology is famously utilized in the synthesis of Ponatinib analogs (such as HSN748)[5].
Synthetic workflow for functionalizing 3-Bromoimidazo[1,2-b]pyridazine hydrobromide.
Self-Validating Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling
Objective: Functionalize the C3 position with a terminal alkyne to generate a kinase inhibitor scaffold[5].
Step 1: Salt Neutralization & Dissolution
-
Action: Suspend 1.0 equivalent of 3-Bromoimidazo[1,2-b]pyridazine hydrobromide (CAS: 18087-74-6)[1] in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of Triethylamine (Et₃N).
-
Causality: The hydrobromide salt is highly stable for storage, but the acidic HBr will rapidly protonate the terminal alkyne and poison the palladium catalyst. Et₃N neutralizes the salt to generate the reactive free base (CAS: 18087-73-5)[2] in situ, while the excess serves as the stoichiometric base required for the catalytic cycle.
Step 2: Rigorous Degassing
-
Action: Sparge the solution with ultra-pure Argon for 15 minutes.
-
Causality: Oxygen is the primary enemy of this reaction. In the presence of O₂, the CuI co-catalyst will preferentially catalyze the Glaser homocoupling of the terminal alkyne, consuming the reagent and generating difficult-to-separate dimeric impurities.
Step 3: Catalyst Introduction
-
Action: Under a positive Argon pressure, add 10 mol% Pd(PPh₃)₄ and 5 mol% CuI, followed by 1.2 equivalents of the terminal alkyne[5].
-
Causality: Pd(0) drives the oxidative addition into the C-Br bond. CuI forms a highly reactive copper acetylide that accelerates transmetalation to the Pd(II) complex, bypassing the high activation energy of direct alkyne coordination.
Step 4: Thermal Activation & Reaction
-
Action: Heat the reaction mixture to 80°C for 4-6 hours[5].
-
Causality: Room temperature is insufficient to overcome the activation barrier for oxidative addition into the electron-rich heteroaryl bromide. Heating to 80°C provides optimal kinetic energy without causing thermal degradation of the Pd(PPh₃)₄ catalyst.
Step 5: Self-Validating Check (LC-MS)
-
Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.
-
Validation: The reaction is complete when the m/z 198/200 doublet (characteristic of the brominated free base isotope pattern) is fully consumed, replaced by the target product mass. If >5% starting material remains, the system validates the need for a catalyst spike (add 2 mol% Pd(PPh₃)₄ and heat for 1 additional hour).
Step 6: Workup & Purification
-
Action: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
-
Causality: NH₄Cl effectively sequesters the copper ions, preventing them from complexing with the nitrogen-rich imidazo[1,2-b]pyridazine product, which would otherwise cause streaking on the column and severe yield loss.
References
-
Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry URL:[Link]
-
[3] Title: Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
-
[4] Title: Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 Source: European Journal of Medicinal Chemistry URL:[Link]
-
[5] Title: Nicotinamide-ponatinib, HSN748, a potent anti-CML and anti-AML compound with better kinase selectivity Source: ChemRxiv URL:[Link]
Sources
- 1. 18087-74-6|3-Bromoimidazo[1,2-b]pyridazine hydrobromide|BLDpharm [bldpharm.com]
- 2. 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5 | TCI AMERICA [tcichemicals.com]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
